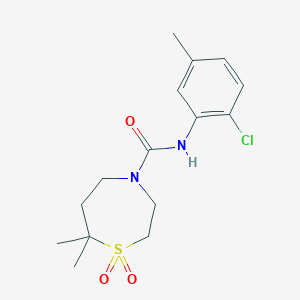
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, commonly known as CMPI, is a chemical compound with potential applications in scientific research. CMPI belongs to the class of thiazepane derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition can lead to cell death. CMPI has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
CMPI has been shown to have various biochemical and physiological effects. Studies have shown that CMPI can inhibit the activity of CAIX and MMPs, leading to cell cycle arrest and apoptosis. CMPI has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the advantages of using CMPI in lab experiments is its potent antitumor activity against various cancer cell lines. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of using CMPI in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and toxicity profile of CMPI.
未来方向
There are several future directions for the research and development of CMPI. One area of research is the optimization of the synthesis method to improve the yield and purity of CMPI. Another area of research is the identification of the optimal dose and toxicity profile of CMPI. Furthermore, future studies should focus on the mechanism of action of CMPI, particularly its interaction with CAIX and MMPs. Finally, future research should explore the potential of CMPI in combination therapy with other chemotherapy drugs.
Conclusion
In conclusion, CMPI is a promising compound with potential applications in scientific research, particularly in the field of cancer research. CMPI exhibits potent antitumor activity against various cancer cell lines and has been shown to inhibit the activity of CAIX and MMPs, leading to cell cycle arrest and apoptosis. CMPI also has the potential to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, further studies are needed to optimize the synthesis method, determine the optimal dose and toxicity profile, and explore the mechanism of action of CMPI.
合成方法
CMPI can be synthesized using various methods, including the reaction of 2-chloro-5-methylphenyl isothiocyanate with 7,7-dimethyl-1,4-thiazepane-1,1-dioxide in the presence of a base. Another method involves the reaction of 2-chloro-5-methylphenyl isocyanate with 7,7-dimethyl-1,4-thiazepane-1,1-dioxide in the presence of a tertiary amine. The synthesis of CMPI has been optimized to improve its yield and purity.
科学研究应用
CMPI has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CMPI exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. CMPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-4-5-12(16)13(10-11)17-14(19)18-7-6-15(2,3)22(20,21)9-8-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFGVBLWYDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)N2CCC(S(=O)(=O)CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)

![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)